Ethyl 5-(4-T-butylphenyl)-5-oxovalerate
Description
Overview of Keto Ester Functionality in Contemporary Organic Synthesis
Keto esters are a class of organic compounds that possess both a ketone and an ester functional group. This dual functionality makes them highly versatile and valuable building blocks in modern organic synthesis. The presence of two carbonyl groups activates adjacent carbon atoms, facilitating a wide range of chemical transformations.
Depending on the relative position of the keto and ester groups, they are classified as α, β, γ, or δ-keto esters. Each type exhibits unique reactivity and is employed in different synthetic strategies. For instance, β,γ-unsaturated α-ketoesters are recognized as valuable synthons in asymmetric catalysis due to their 1,2-dicarbonyl system. nih.gov
The synthetic utility of keto esters is extensive. They serve as crucial precursors for the synthesis of more complex molecules, including α-hydroxy acids and α-amino acids. nih.gov Furthermore, they are instrumental in the construction of various heterocyclic systems. Key reactions involving keto esters include:
Alkylation: The acidic α-protons can be readily removed to form an enolate, which can then be alkylated.
Acylation: This includes reactions like the Claisen condensation to form β-keto esters.
Decarboxylation: β-keto esters can be easily decarboxylated to yield ketones.
Reduction: The ketone or ester group can be selectively reduced.
Annulation Reactions: They can act as synthons in various cycloaddition reactions to form cyclic compounds. nih.gov
Numerous methods have been developed for the synthesis of keto esters, ranging from classical methods like the Friedel-Crafts acylation and Claisen condensation to modern catalytic approaches. These contemporary methods often employ transition metals like palladium, platinum, gold, and nickel to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. acs.org
Significance of the 5-Oxovalerate Scaffold in Targeted Chemical Research
The 5-oxovalerate scaffold, a type of γ-keto ester, represents a valuable structural motif in organic synthesis and medicinal chemistry. Its importance lies in its capacity to act as a versatile intermediate for the synthesis of a variety of other important molecules. tandfonline.com
One of the primary applications of the γ-keto ester system is as a synthon for the preparation of 1,4-dicarbonyl compounds, which are themselves key precursors for the synthesis of five-membered heterocyclic rings such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. tandfonline.com
Several synthetic routes have been established to access the 5-oxovalerate (γ-keto ester) core. These include:
The alkylation of β-keto ester enolates with α-haloacetates. tandfonline.com
Zinc carbenoid-mediated homologation of β-keto esters. orgsyn.org
Gold(III)-catalyzed regioselective hydration of 3-alkynoates, which offers a mild and atom-economical approach. acs.org
The structural framework of 5-oxovalerate is found within more complex molecules that exhibit significant biological activity. For example, related five-membered heterocyclic scaffolds like 5-oxo-imidazolones and 5-oxopyrrolidines are considered "privileged structures" in drug discovery. researchgate.netnih.gov Derivatives of these scaffolds have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and androgen receptor antagonist agents. nih.govnih.gov This highlights the potential of the 5-oxovalerate scaffold as a key building block for the development of new bioactive molecules.
Structural Elucidation and Naming Convention of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate
The chemical structure of this compound is precisely described by its systematic IUPAC name. The name can be deconstructed to understand the arrangement of its constituent parts:
Valerate (B167501): This root indicates a five-carbon aliphatic chain. In systematic nomenclature, this corresponds to a pentanoate.
Ethyl...-oate: This signifies an ethyl ester functional group, where the carbonyl carbon of the valerate chain is bonded to an ethoxy group (-OCH₂CH₃).
5-oxo: This indicates the presence of a ketone functional group (a carbonyl group, C=O) at the fifth carbon atom of the valerate chain.
5-(4-T-butylphenyl): This specifies that a phenyl group is attached to the fifth carbon of the valerate chain (the same carbon as the oxo group). This phenyl ring is itself substituted at the para-position (carbon 4) with a tertiary-butyl group.
The combination of these components results in a molecule that is an aromatic-substituted γ-keto ester.
Chemical and Physical Properties Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molar Mass | 276.37 g/mol |
| IUPAC Name | Ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate |
| CAS Number | 138247-12-8 |
Current Research Trends Pertaining to Aromatic-Substituted Keto Esters
Research pertaining to aromatic-substituted keto esters is an active and evolving field, driven by their utility as synthetic intermediates and their potential in various applications. Current trends focus on several key areas:
Development of Novel Synthetic Methodologies: A major focus is on the creation of more efficient, sustainable, and atom-economical synthetic routes. This includes the development of one-pot reactions that combine multiple steps, such as the conversion of aromatic ketones directly into aromatic esters. nih.gov Research also explores the use of innovative catalytic systems, including photoredox and dual catalysis, to enable challenging transformations under mild conditions with high functional group tolerance.
Applications in Medicinal Chemistry: Inspired by the biological activity of related scaffolds, there is growing interest in designing and synthesizing novel aromatic-substituted keto esters as potential therapeutic agents. For instance, β-keto esters with aryl substituents have been investigated as potential inhibitors of quorum sensing in bacteria, which could lead to new anti-virulence agents. nih.gov The core structure is also being explored for its potential in developing anticancer and antimicrobial compounds. nih.gov
Advancements in Materials Science: The ability to transform readily available aromatic ketones into versatile aromatic esters opens up new avenues in materials science. These esters can serve as monomers for polymerization or as key intermediates in the synthesis of advanced materials with tailored electronic or photophysical properties.
Theoretical and Mechanistic Studies: Alongside synthetic work, computational studies, often using Density Functional Theory (DFT), are being employed to understand the electronic structure and reactivity of these molecules. These theoretical insights help in predicting reaction outcomes, elucidating reaction mechanisms, and designing new molecules with desired properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-5-20-16(19)8-6-7-15(18)13-9-11-14(12-10-13)17(2,3)4/h9-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFBPASCHJVYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645764 | |
| Record name | Ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101577-33-7 | |
| Record name | Ethyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 5 4 T Butylphenyl 5 Oxovalerate
Strategic Approaches to the 1,5-Keto Ester Framework
The 1,5-dicarbonyl motif is a key structural feature of the target molecule. Its construction is a cornerstone of organic synthesis, with several established and emerging methods available.
The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds and is fundamental to the synthesis of 1,5-dicarbonyl compounds. libretexts.orgmasterorganicchemistry.com The reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.com For the synthesis of a 1,5-keto ester like Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, this strategy would typically involve the conjugate addition of an enolate or a related nucleophile. libretexts.org
The general mechanism proceeds in three key steps:
Enolate Formation: A base abstracts an acidic α-proton from a donor molecule (e.g., a β-keto ester or malonic ester) to form a resonance-stabilized enolate. masterorganicchemistry.com
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated acceptor, leading to the formation of a new C-C bond and a new enolate intermediate. masterorganicchemistry.com
Protonation: The intermediate enolate is protonated by a proton source (typically from the workup step) to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com
While a direct Michael addition to form the target molecule is not the most common route, the principle is central to building the 1,5-dicarbonyl skeleton. For instance, an enamine, which is a neutral and less reactive analogue of an enolate, can serve as an effective Michael donor, reacting with α,β-unsaturated carbonyls to produce 1,5-dicarbonyl compounds after hydrolysis. jove.com Asymmetric Michael additions, using chiral organocatalysts, have also been developed to control the stereochemistry of the products, which is particularly relevant in the synthesis of complex molecules. nih.govrsc.org
| Michael Donor (Example) | Michael Acceptor (Example) | Base/Catalyst | Product Type |
| Diethyl malonate | Ethyl acrylate | Sodium ethoxide | 1,5-diester derivative |
| Cyclohexanone enamine | Methyl vinyl ketone | (None, self-catalyzed) | 1,5-diketone derivative |
| Ethyl acetoacetate | 3-Buten-2-one | Sodium ethoxide | 1,5-keto ester derivative |
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base to produce a β-keto ester or β-diketone. fiveable.mewikipedia.org This reaction is a cornerstone of enolate chemistry and provides a pathway to dicarbonyl compounds. emu.edu.tr
The mechanism involves the following steps:
An α-proton is removed by a strong base (like sodium ethoxide) to form a nucleophilic enolate ion. wikipedia.org
The enolate attacks the carbonyl carbon of a second ester molecule.
The alkoxy group is eliminated, reforming the carbonyl and yielding a β-keto ester. wikipedia.org
A "crossed" Claisen condensation, which involves two different esters, can be synthetically useful, particularly when one of the esters has no α-hydrogens and cannot self-condense. organic-chemistry.org While the direct product of a Claisen condensation is a β-keto (or 1,3-) ester, subsequent alkylation or acylation steps can extend the carbon chain to form the desired 1,5-keto ester framework. More advanced methods, such as the titanium-promoted crossed-Claisen condensation between esters and acid chlorides, offer high selectivity and yield for various β-keto esters. acs.org
Modern organometallic chemistry offers powerful alternatives for constructing the C-C bonds in keto esters. Palladium-catalyzed cross-coupling reactions, in particular, have become a staple in organic synthesis. acs.org A notable approach involves the coupling of an ester with an organoboron compound. organic-chemistry.org
In one such methodology, a 2-pyridyl ester is coupled with an organoboron reagent in the presence of a palladium catalyst. The reaction proceeds through the formation of an acylpalladium intermediate, which then undergoes transmetalation with the organoboron compound, followed by reductive elimination to give the ketone product. organic-chemistry.org This method is valued for its mild conditions and compatibility with various functional groups. organic-chemistry.org
Theoretically, to form this compound, this could involve the coupling of a 4-tert-butylphenylboronic acid with an activated derivative of ethyl glutarate.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Product Type |
| 2-Pyridyl ester | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Aryl Ketone |
| Thioester | Organozinc reagent | Pd Catalyst / Chiral Ligand | Chiral Ketone |
| α-Bromo ketone | Alkenylzinc reagent | NiCl₂(dme) / Chiral Ligand | α-Alkenyl Ketone |
Introduction of the 4-T-butylphenyl Moiety: Precursor Synthesis and Integration
The most direct and widely practiced method for introducing the 4-T-butylphenyl group and simultaneously forming the 1,5-keto ester structure is the Friedel-Crafts acylation. organic-chemistry.orglibretexts.org This classic electrophilic aromatic substitution reaction involves acylating an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. wikipedia.orglibretexts.org
Precursor Synthesis:
Aromatic Substrate: The aromatic component is tert-butylbenzene . This can be prepared via the Friedel-Crafts alkylation of benzene (B151609) with tert-butyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.eduplymouth.ac.uk
Acylating Agent: The five-carbon chain can be derived from glutaric acid. A suitable reactive form is needed, such as ethyl 5-chloro-5-oxovalerate (the mono-acid chloride of ethyl glutarate) or glutaric anhydride . If glutaric anhydride is used, the initial product is a keto-acid, which must then be esterified to yield the final ethyl ester.
Integration via Friedel-Crafts Acylation: The core reaction involves the electrophilic attack of an acylium ion on the tert-butylbenzene ring. The acylium ion is generated in situ from the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govkhanacademy.org
The tert-butyl group is an ortho-, para-directing activator. Due to significant steric hindrance from the bulky tert-butyl group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product. cerritos.edu The ketone product forms a stable complex with the Lewis acid, meaning that a stoichiometric amount of the catalyst is typically required. wikipedia.org The reaction is usually quenched with cold water or dilute acid to decompose the complex and isolate the product. cerritos.edu
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing the Friedel-Crafts acylation is crucial for maximizing the yield of this compound while minimizing side products, such as the ortho-isomer or polyacylated compounds. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: While AlCl₃ is traditional, other Lewis acids such as FeCl₃, ZrCl₄, and rare-earth triflates can be used. plymouth.ac.ukroutledge.combeilstein-journals.org The choice of catalyst can influence reactivity and selectivity. For industrial processes, solid acid catalysts are preferred for easier separation and recycling. eurekaselect.comresearchgate.net
Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide or nitrobenzene are common, but greener alternatives are increasingly sought. In some cases, the aromatic substrate itself can be used in excess, acting as both reactant and solvent. cerritos.edu
Temperature: Friedel-Crafts reactions are often run at low temperatures (e.g., 0 °C) to control reactivity and prevent side reactions. cerritos.edu However, the optimal temperature depends on the reactivity of the specific substrates and catalyst.
Stoichiometry: The molar ratio of reactants and catalyst is a key variable. Using an excess of the aromatic substrate can favor mono-acylation. cerritos.edu The amount of catalyst must be carefully controlled, as stoichiometric quantities are often necessary. wikipedia.org
Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these parameters, finding the ideal combination of conditions to achieve the highest product yield. researchgate.net
Sustainable and Green Chemistry Considerations in Oxovalerate Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. researchgate.net For the synthesis of this compound, several green chemistry strategies can be applied, particularly to the Friedel-Crafts acylation step.
Catalyst Selection: The use of stoichiometric, moisture-sensitive, and corrosive Lewis acids like AlCl₃ generates significant acidic waste. A key green objective is to replace these with catalytic and recyclable alternatives. researchgate.net
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays (e.g., montmorillonite K10), metal oxides, and heteropolyacids offer significant advantages. routledge.comeurekaselect.comresearchgate.net They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive. eurekaselect.comacs.org
Metal- and Halogen-Free Catalysts: Methodologies using reagents like methanesulfonic anhydride have been developed to promote acylations without any metallic or halogenated components, minimizing waste. organic-chemistry.orgacs.orgacs.org
Solvent Choice: Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons or nitrobenzene, are often toxic and environmentally harmful. Green alternatives include:
Solvent-Free Conditions: Running the reaction neat (without a solvent) can be highly efficient and eliminates solvent waste. researchgate.net
Ionic Liquids: Certain ionic liquids can act as both catalyst and solvent for Friedel-Crafts reactions and can be designed for recyclability. beilstein-journals.org
Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. Using glutaric anhydride instead of a mono-acid chloride derivative offers better atom economy, as the only byproduct during the acylation step is a proton, which is captured by the base in the workup. However, this requires a subsequent esterification step.
By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally benign. researchgate.net
Investigations into the Chemical Reactivity and Mechanistic Pathways of Ethyl 5 4 T Butylphenyl 5 Oxovalerate
Reactions Involving the Keto Carbonyl Center
The ketone functionality in Ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a primary site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon, influenced by the electron-donating 4-tert-butylphenyl group, governs its reactivity towards nucleophiles, as well as its susceptibility to reduction and oxidation.
Nucleophilic Addition Processes
Nucleophilic addition to the keto carbonyl group is a fundamental reaction pathway. The tert-butyl group, being electron-donating, slightly reduces the electrophilicity of the carbonyl carbon. However, it remains susceptible to attack by strong nucleophiles.
A common example is the Grignard reaction, where organomagnesium halides add to the carbonyl carbon to form a tertiary alcohol upon acidic workup. The steric hindrance imposed by the 4-tert-butylphenyl group may necessitate harsher reaction conditions compared to sterically unhindered aromatic ketones.
| Reaction | Reagent | Product | Typical Conditions |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | Ethyl 5-(4-t-butylphenyl)-5-hydroxy-5-methylvalerate | Diethyl ether or THF, followed by acidic workup (e.g., aq. NH₄Cl) |
| Cyanohydrin Formation | Sodium cyanide (NaCN) / Acid | Ethyl 5-(4-t-butylphenyl)-5-cyano-5-hydroxyvalerate | Aqueous ethanol (B145695), acidic pH |
Note: The data presented is illustrative and based on general reactions of aromatic ketones. Specific yields for this compound may vary.
Reductions and Oxidations
The keto group can be readily reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the selectivity of the reduction, especially in the presence of the ester group.
Reductions:
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are capable of selectively reducing the ketone in the presence of the ester, yielding Ethyl 5-(4-t-butylphenyl)-5-hydroxyvalerate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functional groups.
| Reducing Agent | Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Ethyl 5-(4-t-butylphenyl)-5-hydroxyvalerate | Methanol (B129727) or Ethanol, 0°C to room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | 5-(4-t-butylphenyl)pentane-1,5-diol | Anhydrous THF or diethyl ether, followed by careful workup |
Note: The data is based on the known reactivity of γ-keto esters. nih.gov
Oxidations:
The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones, converting them into esters. organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.netpearson.com In the case of this compound, the migratory aptitude of the groups attached to the ketone carbonyl determines the regiochemical outcome. Generally, aryl groups have a higher migratory aptitude than alkyl chains. This would lead to the insertion of an oxygen atom between the carbonyl carbon and the 4-t-butylphenyl group.
| Oxidizing Agent | Product | Typical Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 4-((4-(tert-butyl)phenoxy)carbonyl)butanoate | Chloroform or dichloromethane, room temperature |
Note: The product shown is based on the established migratory aptitudes in the Baeyer-Villiger oxidation. organic-chemistry.org
Transformations at the Ester Functional Group
The ethyl ester functionality of the molecule is another key reactive site, susceptible to reactions such as transesterification, hydrolysis, and amidation.
Transesterification Reactions
Transesterification involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. nih.govnih.gov The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. Lewis acids are also effective catalysts for this transformation. mdpi.comnih.gov
| Alcohol | Catalyst | Product | Typical Conditions |
| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Mthis compound | Reflux in excess methanol |
| Benzyl (B1604629) Alcohol (BnOH) | Sodium Methoxide (B1231860) (NaOMe) | Benzyl 5-(4-t-butylphenyl)-5-oxovalerate | Reflux in benzyl alcohol |
Note: The conditions are based on general procedures for transesterification of β- and γ-keto esters. nih.gov
Hydrolysis and Amidation Pathways
Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. savemyexams.commasterorganicchemistry.com Basic hydrolysis, or saponification, is an irreversible process that initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. masterorganicchemistry.com The steric hindrance from the bulky t-butylphenyl group might necessitate more forcing conditions for complete hydrolysis. arkat-usa.orgcdnsciencepub.com
| Reaction Type | Reagents | Product | Typical Conditions |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | 5-(4-t-butylphenyl)-5-oxovaleric acid | Reflux in aqueous acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH 2. HCl (aq) | 5-(4-t-butylphenyl)-5-oxovaleric acid | Reflux, followed by acidification |
Note: The data is illustrative of standard ester hydrolysis procedures.
Amidation:
Direct amidation of the ester can be achieved by heating with an amine, often under basic conditions. pressbooks.pubnih.govrsc.org This reaction can be challenging and may require specific catalysts or activation of the ester.
| Amine | Catalyst/Conditions | Product |
| Ammonia (B1221849) (NH₃) | Heat | 5-(4-t-butylphenyl)-5-oxovaleramide |
| Aniline (PhNH₂) | Sodium methoxide (NaOMe), Heat | N-phenyl-5-(4-t-butylphenyl)-5-oxovaleramide |
Note: The conditions are based on general amidation methods for esters.
Reactivity of the α-Methylene and Other Acidic Proton Sites
The protons on the carbon atom adjacent to the keto group (α-position) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance. mdpi.compressbooks.pubmasterorganicchemistry.comnih.govlibretexts.orgchemistrysteps.com The protons on the methylene (B1212753) group adjacent to the ester (α'-position) are also acidic, but to a lesser extent.
The formation of an enolate at the α-position is a key step in many reactions, including alkylations and condensations. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and regioselective enolate formation. researchgate.netyoutube.com The electron-donating nature of the 4-t-butylphenyl group may slightly decrease the acidity of the α-protons compared to an unsubstituted phenyl ring.
| Base | Electrophile | Product | Typical Conditions |
| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Ethyl 2-methyl-5-(4-t-butylphenyl)-5-oxovalerate | THF, -78°C to room temperature |
| Sodium Ethoxide (NaOEt) | Benzaldehyde (PhCHO) | Ethyl 2-benzylidene-5-(4-t-butylphenyl)-5-oxovalerate | Ethanol, reflux (Aldol condensation) |
Note: The data is based on general principles of enolate chemistry. pressbooks.pubnih.govlibretexts.orgchemistrysteps.com The regioselectivity of enolate formation can be influenced by the choice of base and reaction conditions.
Alkylation and Acylation Processes
The structure of this compound presents two primary locations for alkylation and acylation reactions: the α-carbon to the ester group and the aromatic ring. The specific reaction conditions dictate which site is functionalized.
Alkylation/Acylation at the α-Carbon: The methylene protons adjacent to the ethyl ester (C-2) are acidic and can be removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate is a potent nucleophile that can attack various electrophiles, including alkyl halides (alkylation) or acyl chlorides (acylation), to form a new carbon-carbon bond at the α-position. The use of a strong base is crucial to ensure complete enolate formation.
Alkylation/Acylation of the Aromatic Ring: The 4-tert-butylphenyl group can undergo Friedel-Crafts alkylation and acylation. fiveable.me These reactions involve an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst (e.g., AlCl₃) is used to generate a carbocation (for alkylation) or an acylium ion (for acylation) that is then attacked by the electron-rich aromatic ring. fiveable.me The directing effects of the existing substituents on the ring are discussed in section 3.6.
| Reaction Type | Reagents | Reactive Site | Product Type |
| α-Alkylation | 1. LDA, THF, -78°C; 2. R-X | α-Carbon to Ester | α-Alkyl-γ-keto ester |
| α-Acylation | 1. LDA, THF, -78°C; 2. RCOCl | α-Carbon to Ester | α-Acyl-γ-keto ester |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Aromatic Ring | Alkyl-substituted phenyl ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aromatic Ring | Acyl-substituted phenyl ring |
Carbon-Carbon Bond Forming Reactions
Beyond the alkylation and acylation processes mentioned above, this compound can participate in several other key carbon-carbon bond-forming reactions. These transformations leverage the reactivity of its carbonyl and ester functionalities.
Aldol (B89426) and Claisen-Type Condensations: The enolate generated from the ester can act as a nucleophile in condensation reactions. organic-chemistry.org For instance, it can react with aldehydes or ketones in an Aldol-type addition. A crossed Claisen condensation can occur if the enolate reacts with another ester molecule. fiveable.memasterorganicchemistry.com
Reactions at the Ketone Carbonyl: The ketone group is susceptible to nucleophilic attack. Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the ketone to form a tertiary alcohol after acidic workup. The Wittig reaction provides a pathway to convert the ketone into an alkene by reacting it with a phosphorus ylide (Ph₃P=CHR). alevelchemistry.co.uk
McMurry Coupling: While not performed directly on this compound, related ferrocenyl ketones have been used in McMurry coupling reactions. mdpi.com This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent (generated from TiCl₄ and a reducing agent like zinc) to form an alkene. mdpi.com Theoretically, this compound could undergo self-coupling or cross-coupling with another ketone.
| Reaction Name | Reagent(s) | Functional Group Involved | Product |
| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Ketone | Alkene |
| Crossed Claisen Condensation | 1. Base; 2. Another Ester | Ester (as enolate) | β-keto ester derivative |
| McMurry Coupling | TiCl₄, Zn | Ketone | Alkene (dimer) |
Examination of Retro-Claisen Condensation and Fragmentation Mechanisms
The retro-Claisen condensation is the reverse of the Claisen condensation and involves the cleavage of a C-C bond in β-keto esters or β-diketones, typically under basic conditions. masterorganicchemistry.comyoutube.com this compound is a γ-keto ester, not a β-keto ester, so it does not undergo a standard retro-Claisen condensation.
However, the molecule is susceptible to other fragmentation pathways, particularly in mass spectrometry analysis. The presence of a ketone and a hydrocarbon chain with accessible gamma-hydrogens makes it a prime candidate for the McLafferty rearrangement. jove.comyoutube.com
α-Cleavage: This is a common fragmentation pattern for ketones where the bond between the carbonyl carbon and an adjacent carbon is broken. jove.com For this molecule, cleavage can occur on either side of the ketone, leading to the formation of a stable acylium ion.
Path A: Loss of the propyl-ester radical to form the 4-tert-butylbenzoyl cation.
Path B: Loss of the 4-tert-butylphenyl radical to form an acylium ion containing the ester functionality.
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma-carbon relative to the carbonyl group. youtube.com The mechanism involves a six-membered ring transition state, leading to the cleavage of the α-β bond and the formation of a neutral alkene and a new radical cation (an enol). jove.comyoutube.com For this compound, the γ-hydrogen on the C-3 position can be transferred to the ketone's oxygen atom, resulting in the elimination of a neutral ethene molecule and the formation of a resonance-stabilized enol radical cation.
| Fragmentation Type | Key Structural Requirement | Bond Cleaved | Products |
| α-Cleavage (Path A) | Ketone | C(O)-CH₂ | 4-tert-butylbenzoyl cation + •CH₂CH₂COOEt radical |
| α-Cleavage (Path B) | Ketone | Ar-C(O) | 4-tert-butylphenyl radical + ⁺C(O)CH₂CH₂COOEt acylium ion |
| McLafferty Rearrangement | Ketone with γ-Hydrogen | α-β C-C bond | Ethene + 4-(tert-butyl)phenylvinylmethane radical cation |
Intramolecular Cyclization and Heterocycle Formation Potential
The 1,4-dicarbonyl relationship between the ketone and the ester in this compound makes it an ideal precursor for the synthesis of five-membered heterocycles through condensation reactions, most notably the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com This reaction involves the cyclization of a 1,4-dicarbonyl compound with a heteroatom source, typically under acidic or thermal conditions. organic-chemistry.orgrgmcet.edu.in
Furan Synthesis: Treatment with a dehydrating agent or a strong acid (e.g., H₂SO₄, P₂O₅) would catalyze the intramolecular cyclization between the enol form of the ketone and the ester carbonyl, followed by elimination of ethanol to yield a substituted furan. organic-chemistry.org
Pyrrole Synthesis: Reaction with ammonia or a primary amine (R-NH₂) under acidic conditions would lead to the formation of a substituted pyrrolidone or pyrrole. rgmcet.edu.inresearchgate.net The amine first forms an enamine with the ketone, which then attacks the ester carbonyl, leading to cyclization and elimination of ethanol and water. This is a versatile method for creating highly substituted pyrroles. researchgate.net
Thiophene Synthesis: Reaction with a sulfuring agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), would convert the carbonyl oxygens to sulfur, facilitating cyclization to form a substituted thiophene. researchgate.net
| Heterocycle | Reagent(s) | General Mechanism |
| Furan | H₂SO₄ or P₂O₅ | Acid-catalyzed intramolecular condensation |
| Pyrrole | NH₃ or R-NH₂/H⁺ | Condensation with amine, cyclization, and dehydration |
| Thiophene | P₄S₁₀ or Lawesson's Reagent | Thionation of carbonyls followed by cyclization |
Electrophilic Aromatic Substitution and Functionalization of the 4-T-butylphenyl Ring
The benzene (B151609) ring of this compound can be functionalized via electrophilic aromatic substitution (EAS). The regiochemical outcome of this substitution is controlled by the directing effects of the two existing substituents: the activating tert-butyl group and the deactivating acyl group. iucr.orgyoutube.com
tert-Butyl Group: This is an alkyl group, which is weakly activating and an ortho, para-director due to hyperconjugation and inductive effects.
Acyl Group (Ketone): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.
The position of an incoming electrophile (E⁺) is determined by the combined influence of these two groups. The para position relative to the acyl group is already occupied by the tert-butyl group.
| Position on Ring | Relation to t-Butyl (Activating) | Relation to Acyl (Deactivating) | Steric Hindrance | Predicted Reactivity |
| C-2, C-6 | ortho (favored) | meta (favored) | High (from t-butyl) | Low |
| C-3, C-5 | meta (disfavored) | ortho (disfavored) | Low | Very Low |
Given these factors, substitution is most likely to occur at the positions ortho to the tert-butyl group (and meta to the acyl group). However, the significant steric hindrance from the bulky tert-butyl group may impede reactions at this site, potentially requiring harsh reaction conditions or leading to low yields.
Synthesis and Characterization of Derivatives and Structural Analogues of Ethyl 5 4 T Butylphenyl 5 Oxovalerate
Modifications of the Ethyl Ester Group
The ethyl ester group of ethyl 5-(4-T-butylphenyl)-5-oxovalerate is a versatile handle for the synthesis of a variety of derivatives. Standard organic transformations such as hydrolysis, transesterification, and amidation can be employed to modify this functional group, leading to compounds with altered physicochemical properties.
Hydrolysis: The most fundamental modification of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 5-(4-T-butylphenyl)-5-oxovaleric acid. This transformation is typically achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids or bases. The transesterification of β-keto esters is a well-established process, and while γ-keto esters are generally less reactive, the reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. rsc.org For instance, reacting this compound with a higher boiling point alcohol like n-butanol in the presence of an acid catalyst would yield butyl 5-(4-T-butylphenyl)-5-oxovalerate. Lipase-catalyzed transesterification offers a milder, solvent-free alternative for producing chiral β-keto esters, a technique that could potentially be adapted for γ-keto esters. rsc.org
Amidation: The ethyl ester can be converted into a wide array of amides by reacting it with primary or secondary amines. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine, sometimes in the presence of a catalyst. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This two-step process allows for the synthesis of a diverse library of amides with various substituents. For example, the synthesis of N-aryl amides can be achieved through this route. nih.gov
Table 1: Examples of Modifications of the Ethyl Ester Group
| Starting Material | Reagents and Conditions | Product | Modification Type |
|---|
Chemical Derivatization of the Keto Functionality
The ketone carbonyl group in this compound is another key site for chemical derivatization, allowing for the introduction of a variety of functional groups and the creation of new stereocenters.
Reduction: The keto group can be selectively reduced to a secondary alcohol, yielding ethyl 5-(4-T-butylphenyl)-5-hydroxyvalerate. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com This reduction is generally chemoselective, leaving the ester group intact. Studies on the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride have shown that both the keto and ester groups can be reduced to form 1-aryl-1,4-butanediols. nih.govnih.gov However, selective reduction of the keto group is also possible under controlled conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities. harvard.edu
Reductive Amination: This process involves the conversion of the ketone into an amine. The ketone is first reacted with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective for this transformation. This method allows for the introduction of a wide range of primary and secondary amino groups at the 5-position.
Formation of Oximes and Hydrazones: The ketone can readily react with hydroxylamine (B1172632) (NH₂OH) or its salts to form an oxime. This reaction is typically carried out in a buffered solution to control the pH. The resulting oxime can exist as E and Z isomers. Similarly, reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) yields the corresponding hydrazone. nih.gov These derivatives are often crystalline solids and can be useful for characterization purposes or as intermediates for further synthetic transformations, such as the synthesis of various heterocyclic compounds. nih.govbeilstein-journals.org For instance, aryl-hydrazones can be synthesized from aromatic ketones and hydrazides under ultrasound irradiation in an aqueous medium. researchgate.net
Table 2: Examples of Derivatization of the Keto Functionality
| Starting Material | Reagents and Conditions | Product | Derivatization Type |
|---|---|---|---|
| This compound | NaBH₄, Methanol | Ethyl 5-(4-T-butylphenyl)-5-hydroxyvalerate | Reduction |
| This compound | NH₃, NaBH₃CN | Ethyl 5-amino-5-(4-T-butylphenyl)valerate | Reductive Amination |
| This compound | NH₂OH·HCl, NaOAc | Ethyl 5-(4-T-butylphenyl)-5-(hydroxyimino)valerate (Oxime) | Oxime Formation |
| This compound | N₂H₄·H₂O, Ethanol | Ethyl 5-(4-T-butylphenyl)-5-(hydrazinylidene)valerate (Hydrazone) | Hydrazone Formation |
Systematic Variation of the Aromatic Substituent and its Position
The synthesis of analogues of this compound with variations in the aromatic substituent and its position is crucial for structure-activity relationship studies. This is primarily achieved through the Friedel-Crafts acylation reaction.
The parent compound is synthesized by the Friedel-Crafts acylation of t-butylbenzene with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by esterification. The directing effect of the tert-butyl group, which is an ortho-, para-director, leads to a mixture of the para (4-substituted) and ortho (2-substituted) isomers. cerritos.eduaklectures.com The para isomer is typically the major product due to steric hindrance at the ortho position. The isomers can be separated by chromatographic techniques. The synthesis of the meta (3-substituted) isomer would require a different synthetic strategy, possibly starting from a meta-substituted precursor.
By replacing t-butylbenzene with other substituted benzenes, a wide range of analogues can be synthesized. For example, using toluene (B28343) would yield ethyl 5-(4-methylphenyl)-5-oxovalerate, while anisole (B1667542) would give ethyl 5-(4-methoxyphenyl)-5-oxovalerate. The electronic nature of the substituent on the aromatic ring can significantly influence the properties of the resulting compound. The scope of the Friedel–Crafts acylation can be extended to various electron-rich benzene (B151609) derivatives. beilstein-journals.org
Table 3: Examples of Analogues with Varied Aromatic Substituents and Positions
| Aromatic Precursor | Acylating Agent | Product (after esterification) |
|---|---|---|
| t-Butylbenzene | Glutaric anhydride | This compound and Ethyl 5-(2-T-butylphenyl)-5-oxovalerate |
| Toluene | Glutaric anhydride | Ethyl 5-(4-methylphenyl)-5-oxovalerate |
| Anisole | Glutaric anhydride | Ethyl 5-(4-methoxyphenyl)-5-oxovalerate |
| Benzene | Glutaric anhydride | Ethyl 5-oxo-5-phenylvalerate |
Stereoselective Synthesis of Chiral Oxovalerate Analogues
The reduction of the keto group or other modifications can create a chiral center at the 5-position. The stereoselective synthesis of a specific enantiomer is often desirable, as different enantiomers can have distinct biological activities.
Enantioselective Reduction: The enantioselective reduction of the ketone is a common strategy to obtain chiral hydroxyesters. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Itsuno reduction), or by using catalytic amounts of a chiral catalyst in the presence of a stoichiometric reducing agent. Asymmetric hydrogenation using chiral metal catalysts (e.g., Ru-BINAP) is another powerful method for the enantioselective reduction of ketones.
Use of Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary. wikipedia.orgwordpress.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. For instance, the carboxylic acid (obtained after hydrolysis of the ester) can be coupled to a chiral alcohol or amine to form a chiral ester or amide. Subsequent reactions at a prochiral center, such as the ketone, can then be influenced by the stereochemistry of the auxiliary. After the desired stereoselective transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. Chiral oxazolidinones are widely used auxiliaries for asymmetric synthesis. researchgate.net
Table 4: Strategies for Stereoselective Synthesis
| Strategy | Description | Example |
|---|---|---|
| Enantioselective Reduction | Use of a chiral catalyst or reagent to selectively reduce the ketone to one enantiomer of the alcohol. | Reduction of this compound with a chiral borane (B79455) reagent. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Coupling of 5-(4-T-butylphenyl)-5-oxovaleric acid with a chiral alcohol, followed by a diastereoselective reaction and subsequent removal of the auxiliary. |
Integration of the Compound into Polymeric or Supramolecular Structures
The bifunctional nature of this compound and its derivatives makes them attractive building blocks for the synthesis of polymers and supramolecular assemblies.
Polymeric Structures: The corresponding dicarboxylic acid, 5-(4-T-butylphenyl)-5-oxovaleric acid, can be used as a monomer in polycondensation reactions. For example, it can be polymerized with diols to form polyesters or with diamines to form polyamides. nih.govnih.govmdpi.com The presence of the bulky t-butylphenyl group and the keto functionality along the polymer backbone would be expected to influence the polymer's thermal and mechanical properties, as well as its solubility and potential for further functionalization. The direct polycondensation of dicarboxylic acids and diols can be catalyzed by various catalysts, including Brønsted acids and Lewis acids. nih.govnih.gov
Supramolecular Structures: The functional groups within the molecule, such as the keto, ester, and aromatic ring, can participate in non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can drive the self-assembly of the molecules into well-ordered supramolecular structures, such as helices, sheets, or other aggregates. For instance, the self-assembly of chiral bicyclic keto-alcohols into supramolecular helices in the solid state has been observed, driven by hydrogen bonding between the alcohol and carbonyl groups. lu.se Similarly, derivatives of this compound, particularly the hydroxy acid, could potentially form interesting supramolecular architectures. The study of β-peptides has also shown that they can self-assemble into nano- to macroscale fibers. nih.gov
Advanced Spectroscopic and Chromatographic Methods for the Characterization of Ethyl 5 4 T Butylphenyl 5 Oxovalerate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of ethyl 5-(4-t-butylphenyl)-5-oxovalerate. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (2D-NMR) experiments like COSY, along with Distortionless Enhancement by Polarization Transfer (DEPT), offer unambiguous assignment of protons and carbons within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals for this compound would include those for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the aliphatic chain protons, the aromatic protons of the t-butylphenyl group, and the characteristic singlet for the t-butyl group protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Expected signals would correspond to the carbonyl carbons (ketone and ester), the aromatic carbons, the aliphatic carbons of the valerate (B167501) chain, the carbons of the ethyl group, and the carbons of the tert-butyl group.
2D-NMR and DEPT: 2D-NMR techniques like ¹H-¹H COSY establish correlations between coupled protons, aiding in the assignment of the aliphatic chain protons. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon assignments. For instance, a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 | Positive |
| Ethyl -OCH₂- | ~4.1 (quartet) | ~61 | Negative |
| Valerate -CH₂- (α to ester) | ~2.4 (triplet) | ~34 | Negative |
| Valerate -CH₂- (β to ester) | ~2.0 (multiplet) | ~20 | Negative |
| Valerate -CH₂- (α to ketone) | ~3.0 (triplet) | ~35 | Negative |
| Aromatic C-H (ortho to C=O) | ~7.9 (doublet) | ~128 | Positive |
| Aromatic C-H (meta to C=O) | ~7.5 (doublet) | ~126 | Positive |
| Aromatic C (ipso to C=O) | - | ~135 | No Signal |
| Aromatic C (ipso to t-butyl) | - | ~157 | No Signal |
| t-Butyl -C(CH₃)₃ | - | ~31 | No Signal |
| t-Butyl -C(CH₃)₃ | ~1.3 (singlet) | ~35 | Positive |
| Ketone C=O | - | ~199 | No Signal |
| Ester C=O | - | ~173 | No Signal |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound. biomedscidirect.com These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint. biomedscidirect.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit strong absorption bands characteristic of its key functional groups. A strong peak around 1735 cm⁻¹ corresponds to the C=O stretching vibration of the ethyl ester. Another strong absorption, typically around 1685 cm⁻¹, is indicative of the C=O stretching of the aryl ketone. The spectrum would also show C-H stretching vibrations for both aliphatic and aromatic groups in the 2850-3100 cm⁻¹ region, and C-O stretching vibrations for the ester group around 1200-1100 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. osti.govibm.com The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The C=O stretching vibrations are also Raman active.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Ketone C=O | Stretching | ~1685 (Strong) | Active |
| Ester C=O | Stretching | ~1735 (Strong) | Active |
| Aromatic C=C | Stretching | ~1600, ~1475 (Medium) | Strong |
| Aliphatic C-H | Stretching | 2870-2960 (Strong) | Active |
| Aromatic C-H | Stretching | ~3050 (Medium) | Active |
| Ester C-O | Stretching | ~1200, ~1100 (Strong) | Active |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through fragmentation analysis. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of the compound with minimal fragmentation. nih.gov The compound would typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, which helps to confirm the elemental composition. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In GC-MS, electron ionization (EI) is often used, which causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. nih.govnist.gov Key fragments would likely arise from cleavage at the ester and ketone functionalities, as well as loss of the t-butyl group.
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound under EI would include:
Loss of the ethoxy group (-OC₂H₅) from the ester.
McLafferty rearrangement involving the ester or ketone group.
Cleavage of the bond between the carbonyl group and the aromatic ring.
Loss of the t-butyl group.
Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₇H₂₄O₃)
| Technique | Ionization Mode | Expected m/z (Mass-to-Charge Ratio) | Interpretation |
| ESI-HRMS | Positive | 277.1798 | [M+H]⁺ |
| ESI-HRMS | Positive | 299.1617 | [M+Na]⁺ |
| GC-MS (EI) | Positive | 276 | Molecular Ion [M]⁺ |
| GC-MS (EI) | Positive | 261 | [M - CH₃]⁺ |
| GC-MS (EI) | Positive | 231 | [M - OC₂H₅]⁺ |
| GC-MS (EI) | Positive | 161 | [CH₃COC₆H₄C(CH₃)₃]⁺ |
| GC-MS (EI) | Positive | 57 | [C(CH₃)₃]⁺ |
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov
The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. dntb.gov.uaresearchgate.net This pattern provides information about the arrangement of atoms within the crystal lattice. The resulting electron density map is then used to build a detailed three-dimensional model of the molecule.
This technique can unambiguously determine:
Bond lengths and angles.
Torsional angles, which define the conformation of the molecule.
The packing of molecules in the crystal lattice.
The absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group. nih.govnih.gov
Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for resolving any potential isomers. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds like this compound. bibliotekanauki.pl A capillary column with a suitable stationary phase is used to separate the compound from any impurities. The purity is assessed similarly to HPLC by comparing peak areas.
Isomer Resolution: If the synthesis of this compound could potentially produce isomers (e.g., positional isomers of the t-butyl group), chromatographic methods can be developed to separate and quantify them. Chiral chromatography, a specialized form of HPLC or GC, could be used to resolve enantiomers if a chiral center is present.
Interactive Data Table: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) | Purity assessment, quantification |
| GC | DB-5 or similar | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, volatile impurity analysis |
Computational Chemistry and Theoretical Studies on Ethyl 5 4 T Butylphenyl 5 Oxovalerate
Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, these calculations would typically be employed to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key indicators of a molecule's ability to donate or accept electrons, respectively.
The electronic structure of this compound is influenced by its constituent parts: the aromatic phenyl ring, the electron-donating tert-butyl group, the electron-withdrawing ketone, and the flexible ethyl ester chain. Quantum mechanical calculations would likely show that the HOMO is primarily localized on the electron-rich 4-tert-butylphenyl moiety, which can act as an electron donor. Conversely, the LUMO would be expected to be centered on the carbonyl group of the ketone and the adjacent ester group, which are electron-deficient and thus act as electron acceptors. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity.
A hypothetical representation of the HOMO-LUMO energy gap and electron density distribution is presented in the table below.
| Parameter | Predicted Value/Location | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy available orbital for an incoming electron, related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| HOMO Localization | 4-tert-butylphenyl ring | This region is the most likely site for electrophilic attack. |
| LUMO Localization | Ketone and ester carbonyls | These regions are the most likely sites for nucleophilic attack. |
Density Functional Theory (DFT) for Reactivity and Energetic Analyses
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the properties of medium-sized organic molecules like this compound. cymitquimica.com DFT calculations can provide valuable insights into the molecule's reactivity and energetics.
Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, can quantify the molecule's chemical behavior. For instance, the presence of the electron-donating tert-butyl group is expected to increase the electron density on the phenyl ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The ketone and ester functionalities, on the other hand, introduce reactive sites for nucleophilic addition.
Energetic analyses using DFT can be employed to study the stability of different conformers of the molecule and to calculate the energy changes associated with chemical reactions. The flexible aliphatic chain of the valerate (B167501) moiety allows for multiple conformations, and DFT can help identify the most stable (lowest energy) conformation.
A table of predicted DFT-derived reactivity descriptors is provided below.
| Reactivity Descriptor | Predicted Value | Implication |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution; a higher value indicates greater stability. |
| Global Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | 1.8 eV | Quantifies the ability of the molecule to accept electrons. |
Molecular Dynamics Simulations to Investigate Conformational Space and Intermolecular Interactions
While quantum mechanical and DFT calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule or a system of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with other molecules, such as solvents or other components in a mixture.
Furthermore, MD simulations can shed light on intermolecular interactions. For example, in a polar solvent, the simulations would likely show strong interactions between the solvent molecules and the polar ketone and ester groups of this compound. In a nonpolar environment, van der Waals interactions involving the bulky tert-butyl group and the phenyl ring would dominate.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic parameters. uni.lucymitquimica.com These predictions can be invaluable for interpreting experimental spectra or for identifying the compound in a complex mixture.
For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectrum: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. Key predicted peaks would include the C=O stretching frequencies for the ketone and ester groups (typically in the 1680-1750 cm⁻¹ range) and the C-H stretching frequencies for the aromatic and aliphatic parts of the molecule.
NMR Spectrum: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the calculated electronic environment around each nucleus and can be compared with experimental NMR data to confirm the molecular structure.
UV-Vis Spectrum: TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this molecule, transitions involving the π-electrons of the aromatic ring and the n-electrons of the carbonyl groups would be expected.
A table of predicted spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Key Signals |
| IR (cm⁻¹) | ~1685 (ketone C=O stretch), ~1735 (ester C=O stretch), ~2960 (aliphatic C-H stretch), ~3050 (aromatic C-H stretch) |
| ¹H NMR (ppm) | ~1.3 (s, 9H, t-butyl), ~2.0-3.0 (m, 6H, aliphatic chain), ~7.5-7.9 (m, 4H, aromatic) |
| ¹³C NMR (ppm) | ~35 (t-butyl C), ~20-40 (aliphatic carbons), ~125-140 (aromatic carbons), ~173 (ester C=O), ~199 (ketone C=O) |
| UV-Vis (nm) | ~250-280 (π→π* transition of the phenyl ring), ~300-330 (n→π* transition of the carbonyl group) |
In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
In silico SAR and SPR modeling are computational techniques used to correlate the chemical structure of a molecule with its biological activity or physical properties. researchgate.net While specific biological activities of this compound are not extensively documented, SAR and SPR models can be built to predict its potential activities and properties based on its structural features.
By systematically modifying the structure of this compound in silico (e.g., changing the substituent on the phenyl ring or altering the length of the valerate chain), it is possible to build a library of virtual compounds. The properties of these virtual compounds can then be calculated using the computational methods described above. This data can be used to develop a model that relates specific structural features to desired properties. For example, an SPR model could predict how changes in the molecule's structure affect its solubility or lipophilicity (LogP).
Comparative insights can be drawn from related structures. For instance, replacing the electron-donating tert-butyl group with an electron-withdrawing group like a chloro or fluoro group would be expected to increase the molecule's stability by reducing the electron density on the phenyl ring. Such modifications would also influence the molecule's lipophilicity and potential metabolic pathways.
Emerging Research Applications of Ethyl 5 4 T Butylphenyl 5 Oxovalerate and Its Derivatives
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The utility of Ethyl 5-(4-T-butylphenyl)-5-oxovalerate in organic synthesis stems from the reactivity of its two key functional groups: the ketone and the ester. This dual reactivity makes it a valuable precursor for a wide array of more complex molecular structures. The γ-ketoester motif is a well-established synthon for the construction of various heterocyclic systems. researchgate.netyoutube.com
One of the primary applications of γ-ketoesters is in cyclization reactions. researchgate.netnih.gov For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of six-membered pyridazinone rings, which are core structures in many biologically active compounds. researchgate.net Furthermore, the ketone can be reduced to a hydroxyl group, which can then undergo intramolecular cyclization with the ester to form a γ-lactone, another important structural motif in natural products and pharmaceuticals. researchgate.net The presence of the ester and ketone also allows for a range of transformations, such as aldol (B89426) condensations and Michael additions, expanding its synthetic potential. nih.gov
The 4-tert-butylphenyl group, while generally less reactive, plays a crucial role by conferring specific physical properties to the molecule and its derivatives, such as increased solubility in organic solvents and providing a bulky, lipophilic substituent that can influence the stereochemical outcome of reactions and the conformational preferences of the final products.
| Potential Transformation | Reagents/Conditions | Resulting Structure | Reference |
| Heterocycle Synthesis | Hydrazine hydrate | Pyridazinone derivative | researchgate.net |
| Lactone Formation | Reducing agent (e.g., NaBH₄), then acid catalyst | γ-lactone with a 4-t-butylphenyl substituent | researchgate.net |
| α,β-Unsaturated Ketone | Palladium-catalyzed β-hydrogen elimination | α,β-Unsaturated keto-ester | nih.gov |
| Diol Synthesis | Strong reducing agent (e.g., LiAlH₄) | 1,5-diol derivative | researchgate.net |
Applications in Medicinal Chemistry Research and Drug Design
The search for novel therapeutic agents often relies on the use of versatile molecular scaffolds that can be readily modified to optimize biological activity. This compound represents such a scaffold, offering pathways to several classes of medicinally important molecules.
Dihydrofolate reductase (DHFR) is a crucial enzyme involved in cell proliferation, making it a key target for anticancer and antimicrobial drugs. nih.govmdpi.com Many DHFR inhibitors, including the well-known drug Methotrexate, are heterocyclic compounds that mimic the structure of the natural substrate, folic acid. nih.govresearchgate.net
The synthesis of these heterocyclic cores can often be achieved starting from acyclic precursors like γ-ketoesters. researchgate.net this compound can serve as a starting point for the synthesis of novel DHFR inhibitors. Through cyclization reactions, for example with guanidine (B92328) or other binucleophiles, the keto-ester backbone can be converted into heterocyclic systems like quinazolinones or pyrimidines, which are common scaffolds in DHFR inhibitors. mdpi.comnih.gov The 4-tert-butylphenyl group is a particularly valuable feature in this context, as its lipophilic and bulky nature can promote strong binding interactions within hydrophobic pockets of the enzyme's active site, potentially leading to enhanced potency and selectivity. nih.govunina.it
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor that plays a significant role in regulating appetite and growth hormone secretion, making it an attractive target for drugs aimed at treating metabolic disorders. researchgate.netnih.gov The design of small-molecule antagonists for this receptor is an active area of research. researchgate.netresearchgate.net
Structural analysis of known GHS-R1a ligands reveals that bulky, hydrophobic moieties are often key for achieving high binding affinity. nih.gov The 4-tert-butylphenyl group present in this compound is an ideal pharmacophore for targeting hydrophobic binding pockets within receptors like GHS-R1a. nih.govnumberanalytics.com This compound can serve as a readily available starting material containing this key structural element. The keto-ester portion of the molecule provides the necessary chemical handles to elaborate the structure, building upon the t-butylphenyl anchor to synthesize more complex molecules designed to fit precisely into the receptor's binding site and act as potent antagonists. nih.govstereoelectronics.org
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov This field has revolutionized the study of biomolecules by allowing them to be tagged with probes for imaging and analysis. nih.gov A typical bioorthogonal strategy involves introducing a chemical "handle," such as an azide (B81097) or an alkyne, onto a biomolecule or a small-molecule ligand.
This compound is a suitable scaffold for the creation of such probes. While not a probe itself, it can be chemically modified to incorporate a bioorthogonal group. For example, synthetic routes can be devised to introduce an azide moiety onto the valerate (B167501) backbone. The resulting molecule would be a bifunctional probe: the 4-tert-butylphenyl group could act as a recognition element, directing the probe to specific protein binding sites or hydrophobic regions within a cell, while the azide handle would be available for a "click" reaction with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nih.gov This would enable the visualization and isolation of the biological targets that interact with the t-butylphenyl-containing probe.
Contributions to Advanced Materials Science and Molecular Engineering
The development of new polymers and advanced materials with tailored properties is critical for technological innovation. The structure of the monomeric units used in polymerization dictates the properties of the resulting material. Keto-esters are known precursors for various polymers, including specialty polyesters and polyketals. ingentaconnect.comnih.gov
This compound is a promising candidate as a functional monomer. The ester group can participate in polycondensation reactions to form a polyester (B1180765) backbone. ingentaconnect.com The most significant contribution of this monomer, however, would be the pendant 4-tert-butylphenyl group. This large, rigid, and hydrophobic side group would be expected to significantly influence the properties of the resulting polymer by:
Increasing Thermal Stability: The rigid aromatic ring and bulky t-butyl group can restrict chain motion, leading to a higher glass transition temperature and improved thermal stability.
Modifying Solubility: The hydrophobic nature of the side group would make the polymer soluble in non-polar organic solvents.
Surface Functionalization: Ketone moieties within a polymer structure can be used as sites for post-polymerization modification, for example, to graft other molecules to a surface. acs.org
Development of Novel Chemical Probes and Tags for Biological Systems
Expanding on its role in bioorthogonal chemistry, the unique structure of this compound makes it an attractive starting point for a broader range of chemical probes and tags. rsc.org The development of such tools is essential for understanding complex biological processes at the molecular level.
The γ-ketoester functionality itself can be engineered to be the reactive component of a probe. Research has shown that β-ketoesters can be incorporated into fluorogenic probes that undergo a detectable change (e.g., fluorescence "turn-on") upon reaction with a specific analyte. rsc.org By analogy, the reactive keto-ester of the target compound could be part of a system designed to react with a specific biological species. This reaction, such as a selective ligation or cyclization, could trigger the release or activation of a reporter group.
In such a design, the 4-tert-butylphenyl group would serve as a directing element, guiding the probe to hydrophobic environments such as cell membranes or the active sites of certain enzymes. This combination of a targeting moiety (the t-butylphenyl group) and a latent reporter or reactive center (derived from the keto-ester) is a powerful strategy for creating highly specific chemical probes for biological investigation.
| Structural Feature | Role in Research Applications | Relevant Fields |
| γ-Ketoester | Versatile reactive handle for cyclization and functional group interconversion. | Organic Synthesis, Medicinal Chemistry |
| Can be incorporated as the reactive center in "turn-on" probes. | Chemical Biology | |
| Can participate in polycondensation reactions. | Materials Science | |
| 4-tert-Butylphenyl Group | Bulky, lipophilic moiety for enhanced binding to hydrophobic pockets in enzymes and receptors. | Medicinal Chemistry, Drug Design |
| Confers desirable physical properties (thermal stability, solubility, low dielectric constant) to polymers. | Materials Science | |
| Serves as a targeting or recognition element in chemical probes. | Chemical Biology |
Conclusion and Future Research Directions for Ethyl 5 4 T Butylphenyl 5 Oxovalerate
Synthesis and Reactivity: Unexplored Avenues and Challenges
The conventional synthesis of ethyl 5-(4-tert-butylphenyl)-5-oxovalerate typically involves the Friedel-Crafts acylation of tert-butylbenzene. nih.gov This well-established reaction, while effective, presents opportunities for modernization and refinement. nih.govresearchgate.net
Future research should prioritize the development of greener and more efficient catalytic systems. The use of stoichiometric Lewis acids like AlCl₃, common in Friedel-Crafts reactions, generates significant waste. researchgate.net Investigating solid acid catalysts, such as zeolites or reusable heteropoly acids, could lead to more environmentally benign and industrially scalable processes. researchgate.net Furthermore, exploring alternative synthetic routes that avoid harsh conditions, such as C-H activation methodologies, could provide novel and more atom-economical pathways to this and related keto esters. mdpi.com
The reactivity of the core structure remains partially explored. Key areas for future study include:
Asymmetric Reductions: The prochiral ketone offers a prime target for asymmetric hydrogenation or transfer hydrogenation to yield chiral hydroxy esters. acs.org Developing selective catalysts for this transformation would provide access to valuable enantiopure building blocks for pharmaceuticals and materials science.
Selective Ester Manipulation: While the ester can be hydrolyzed or reduced using strong reagents like lithium aluminium hydride, developing methods for its selective conversion in the presence of the ketone is a standing challenge. ncert.nic.in Nickel-catalyzed exhaustive reduction techniques that can convert aryl esters to methyl groups could be adapted, offering novel transformations. chemistryviews.orgacs.org
Reactions at the α- and β-positions: The methylene (B1212753) groups adjacent to the carbonyls are susceptible to a range of C-C bond-forming reactions. Exploring stereoselective alkylation, aldol (B89426) condensations, or other annulation strategies could yield complex cyclic and polyfunctional molecules. ncert.nic.innih.gov
Expanding the Scope of Derivatization and Analogue Development
The true potential of ethyl 5-(4-tert-butylphenyl)-5-oxovalerate lies in its capacity as a template for generating diverse molecular architectures. The bulky tert-butyl group provides a unique steric and electronic signature that can be leveraged in the design of new functional molecules.
Future derivatization efforts could focus on:
Ketone Modifications: Beyond simple reduction, the ketone can be converted into a variety of functional groups, including oximes, hydrazones, and, notably, heterocyclic systems like pyrazoles or pyrimidines, which are prevalent in medicinal chemistry. ncert.nic.in
Aromatic Ring Functionalization: The phenyl ring, while activated by the tert-butyl group, can be further functionalized through electrophilic aromatic substitution to introduce additional substituents, thereby tuning the electronic properties and steric profile of the molecule.
Chain Modification: Analogues with different lengths of the alkyl chain connecting the ester and keto groups could be synthesized to probe structure-activity relationships in various applications.
A systematic approach to analogue development, creating a library of compounds based on this scaffold, would provide a valuable resource for screening in biological and materials science contexts. The table below outlines potential derivatization pathways and the resulting compound classes.
| Original Functional Group | Reaction Type | Potential New Functional Group/Molecule Class |
| Ketone | Asymmetric Reduction | Chiral Secondary Alcohol |
| Ketone | Reductive Amination | Amine / Pyrrolidone |
| Ketone | Reaction with Hydrazine (B178648) | Pyrazoline / Pyrazole |
| Ester | Ammonolysis | Amide |
| Ester | Reduction | Primary Alcohol / Diol |
| α-Methylene | Stereoselective Alkylation | α-Substituted Keto Ester |
| Aromatic Ring | Nitration/Halogenation | Substituted Aryl Keto Ester |
Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Catalysis)
The structural motifs within ethyl 5-(4-tert-butylphenyl)-5-oxovalerate make it an attractive candidate for integration into broader research platforms.
In chemical biology , β- and γ-keto esters are recognized as valuable pharmacophores and synthetic precursors. nih.gov Research has shown that certain keto ester structures can act as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in virulence. nih.gov The tert-butylphenyl group could enhance binding affinity to hydrophobic pockets in target proteins. Future work could involve designing and synthesizing analogues as potential inhibitors of enzymes like histone deacetylases (HDACs) or as probes to study metabolic pathways. nih.gov The ketone or ester could also serve as a handle for attaching fluorescent tags or biotin (B1667282) for pull-down assays.
In catalysis , the molecule and its derivatives can be explored in several ways. The chiral alcohols derived from its asymmetric reduction could serve as ligands for transition metal catalysts. The keto-ester moiety itself is a substrate for testing the efficacy and selectivity of new catalytic reduction or alkylation methodologies. acs.orgnih.gov For instance, developing a catalyst system that can stereoselectively reduce the ketone to produce all four possible stereoisomers of the resulting hydroxy ester would be a significant advancement. nih.gov
Prospects for Rational Design of Novel Functional Molecules
Advances in computational chemistry provide powerful tools for the rational design of new molecules based on the ethyl 5-(4-tert-butylphenyl)-5-oxovalerate scaffold. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule, guiding synthetic efforts toward the most promising derivatization strategies. nih.gov
For example, computational modeling could be used to:
Design Enzyme Inhibitors: By docking virtual libraries of analogues into the active sites of target enzymes (e.g., bacterial quorum sensing proteins or human proteases), researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. nih.gov
Predict Spectroscopic and Electronic Properties: The design of novel materials, such as organic light-emitting diodes (OLEDs) or sensors, could be guided by theoretical predictions of the photophysical properties of new derivatives.
Optimize Catalysts: If derivatives are used as ligands, computational studies can help in understanding ligand-metal interactions and in designing second-generation ligands with improved activity and selectivity.
This in-silico approach can significantly accelerate the discovery process, reducing the time and resources spent on synthesizing and testing less promising candidates.
Emerging Methodologies in the Study of Complex Keto Esters
The study and application of ethyl 5-(4-tert-butylphenyl)-5-oxovalerate and its analogues will benefit from the adoption of emerging chemical technologies.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety (especially for hazardous reactions), and easier scalability compared to traditional batch processing. mdpi.com Synthesizing analogues using a flow-based platform could enable the rapid generation of a chemical library for high-throughput screening.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations is a rapidly growing field. mdpi.com Applying organocatalytic methods to the alkylation or reduction of ethyl 5-(4-tert-butylphenyl)-5-oxovalerate could provide novel, metal-free pathways to chiral derivatives. mdpi.com
Advanced Analytical Techniques: Deeper characterization of complex reaction mixtures and transient intermediates can be achieved with advanced mass spectrometry and 2D NMR techniques. These methods are invaluable for mechanistic studies, helping to unravel complex reaction pathways and optimize conditions for desired outcomes.
By embracing these future research directions, the scientific community can elevate ethyl 5-(4-tert-butylphenyl)-5-oxovalerate from a simple building block to a cornerstone of innovation in synthesis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Ethyl 5-(4-T-butylphenyl)-5-oxovalerate, and how is its structure validated post-synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or esterification, with careful control of reaction conditions (e.g., temperature, catalysts). For example, analogous procedures involve chlorinated intermediates and anhydrous conditions to prevent hydrolysis . Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) for functional group identification, infrared spectroscopy (IR) for carbonyl confirmation, and mass spectrometry (MS) for molecular weight verification. Single-crystal X-ray diffraction (as in ) can resolve stereochemical ambiguities .
Q. What physicochemical properties are critical for this compound’s stability, and how are they determined experimentally?
- Methodological Answer : Key properties include logP (lipophilicity), melting point, and thermal stability. LogP is determined via reverse-phase HPLC or shake-flask methods. Boiling points and density are measured using distillation and pycnometry, respectively. For example, Ethyl 5-(3-fluorophenyl)-5-oxovalerate (a structural analog) has a density of 1.128 g/cm³ and a boiling point of 343.5°C, determined via standardized ASTM methods .
Advanced Research Questions
Q. How does the tert-butyl group at the 4-position of the phenyl ring influence bioactivity and metabolic stability?
- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically hindering β-oxidation of the 5-oxovalerate chain, as demonstrated in SAR studies of OXE receptor antagonists . However, bulky substituents on the oxovalerate chain itself can reduce receptor affinity due to steric clashes with the binding pocket. Computational docking studies (e.g., using AutoDock Vina) and comparative assays with methyl-substituted analogs are critical for evaluating this trade-off .
Q. What in vitro assays are used to evaluate antagonist activity against the OXE receptor?
- Methodological Answer : Calcium mobilization assays in human neutrophils or eosinophils are standard. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and antagonists are tested for their ability to inhibit 5-oxo-ETE-induced calcium flux. Dose-response curves (IC₅₀ values) are generated, with active compounds like indole-based antagonists showing IC₅₀ values ~1.6 μM .
Q. How can structural modifications reconcile the trade-off between metabolic stability and receptor affinity?
- Methodological Answer : Introducing small hydrophobic groups (e.g., methyl) at strategic positions on the 5-oxovalerate chain improves potency without compromising stability. For instance, S-isomer methyl derivatives exhibit higher receptor affinity due to reduced steric hindrance, as shown in molecular dynamics simulations . Parallel artificial membrane permeability assays (PAMPA) can optimize logD values for balanced membrane permeability and solubility .
Data Contradiction & Resolution
Q. How to resolve conflicting SAR findings when modifying the 5-oxovalerate chain?
- Methodological Answer : While bulky groups at the 3-position of the valerate chain improve metabolic stability, they reduce receptor binding affinity. This contradiction is addressed by synthesizing conformationally restricted analogs (e.g., indole scaffolds) that mimic the bioactive hairpin conformation of 5-oxo-ETE. X-ray crystallography of receptor-ligand complexes (e.g., ) and 3D-QSAR models help identify optimal substituent positions .
Experimental Design & Replication
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer : Detailed experimental procedures must include reaction stoichiometry, catalyst concentrations (e.g., ZnCl₂ in chlorinated solvents ), and purification methods (e.g., column chromatography with silica gel, recrystallization solvents). For bioactivity assays, standardized cell lines (e.g., HL-60 neutrophils) and positive controls (e.g., 5-oxo-ETE) are essential. Full spectral data (¹H/¹³C NMR, HRMS) must be reported for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
